Parpi-fl - 1380359-84-1

Parpi-fl

Catalog Number: EVT-278874
CAS Number: 1380359-84-1
Molecular Formula: C34H32BF3N6O3
Molecular Weight: 640.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Parpi-FL, also known as Olaparib-BODIPY FL, is a fluorescently labeled small-molecule inhibitor. [, , , ] It is a derivative of Olaparib, a clinically approved Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, conjugated with a boron-dipyrromethene (BODIPY) fluorophore. [] Parpi-FL serves as a valuable tool in biological research, particularly for the visualization and study of PARP1 activity in vitro and in vivo. [, , , ]

Future Directions
  • Clinical Translation: Further research and clinical trials are essential to translate the promising preclinical findings of Parpi-FL into clinical practice for improved cancer diagnosis and treatment monitoring. [, , ]
  • Development of Multimodal Imaging Agents: Combining Parpi-FL with other imaging modalities like PET could offer complementary information and enhance diagnostic accuracy. []

Olaparib

Compound Description: Olaparib is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP1), which plays a crucial role in DNA repair mechanisms, particularly single-strand break repair []. This compound has received FDA approval for treating germline-BRCA mutated metastatic breast cancer [].

Relevance: PARPi-FL is a fluorescent analog of olaparib, designed for imaging PARP1 activity []. The core structure of olaparib serves as the PARP1-binding moiety in PARPi-FL, enabling its targeted accumulation in cells with high PARP1 expression [, ].

Acriflavine

Compound Description: Acriflavine is a fluorescent dye with known antiseptic properties. In the context of oral cancer diagnostics, acriflavine is used as a topical contrast agent for visualizing cellular structures [].

Relevance: While not structurally related to PARPi-FL, acriflavine serves a similar purpose in oral cancer imaging []. The research highlights the use of multiple fluorescent agents, including acriflavine and PARPi-FL, to enhance the visualization of cellular and nuclear features in oral precancer and cancerous lesions []. This suggests a potential for combining different imaging agents, each targeting specific cellular components, for comprehensive diagnostic imaging.

Fluorescein

Compound Description: Fluorescein is a widely used fluorescent tracer with applications in various fields, including ophthalmology and microscopy. Its high fluorescence quantum yield makes it valuable for visualizing biological structures [].

Relevance: Similar to acriflavine, fluorescein is employed as a topical fluorescent contrast agent for imaging oral mucosa []. The research suggests that combining fluorescein with other imaging agents like acriflavine and PARPi-FL can improve the accuracy of oral cancer diagnosis []. This highlights the potential of multimodal imaging approaches that exploit the unique properties of each agent for comprehensive tissue characterization.

Boron-dipyrromethene (BODIPY) Fluorophore

Compound Description: BODIPY dyes are a class of fluorophores known for their high fluorescence quantum yields, excellent photostability, and tunable emission wavelengths []. These properties make them suitable for developing fluorescent probes for biological imaging.

Relevance: A BODIPY fluorophore was specifically utilized to replace the cyclopropane group in olaparib, leading to the creation of the PARPi-FL imaging agent []. This modification aimed to maintain the PARP1 binding affinity of olaparib while introducing fluorescent properties for visualization [].

Synthesis Analysis

The synthesis of olaparib-bodipy FL involves several key steps:

  1. Starting Materials: The synthesis begins with the use of olaparib and a succinimidyl ester derivative of BODIPY 650/665.
  2. Reaction Conditions: Triethylamine is added to a solution containing BODIPY 650/665 succinimidyl ester and olaparib in dimethyl sulfoxide. The reaction is stirred for two hours at room temperature.
  3. Purification: The resulting mixture is purified using high-performance liquid chromatography to yield olaparib-bodipy FL as a blue solid with a yield of approximately 78% .

The synthesis highlights the importance of controlling reaction conditions and purification methods to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of olaparib-bodipy FL can be described as follows:

  • Chemical Formula: C34H32BF3N6O3
  • Molecular Weight: Average molecular weight is approximately 640.47 g/mol.
  • Structural Features: The compound retains the core structure of olaparib while incorporating the bodipy fluorophore, which enhances its fluorescence properties. The presence of fluorine atoms and the piperazine moiety are notable features that contribute to its biological activity .

Structural Data

PropertyValue
Molecular Weight (g/mol)640.47
Chemical FormulaC34H32BF3N6O3
IUPAC Name2,2-difluoro-12-[3-(4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazin-1-yl)-3-oxopropyl]-4,6-dimethyl-1lambda5,3-diaza-2-boratricyclo[7.3.0.0^{3,7}]dodeca-1(12),4,6,8,10-pentaen-1-ylium-2-uide
Chemical Reactions Analysis

The primary chemical reaction involved in the formation of olaparib-bodipy FL is an amide bond formation between the carboxylic acid group of the BODIPY derivative and the amine group present in olaparib. This reaction is facilitated by triethylamine acting as a base to deprotonate the amine, promoting nucleophilic attack on the carbonyl carbon of the succinimidyl ester.

Technical Details

The reaction can be summarized as follows:

BODIPY+OlaparibTriethylamineOlaparib bodipy FL\text{BODIPY}+\text{Olaparib}\xrightarrow{\text{Triethylamine}}\text{Olaparib bodipy FL}

This transformation emphasizes the importance of using appropriate solvents and bases to drive the reaction toward completion while minimizing side reactions.

Mechanism of Action

Olaparib-bodipy FL functions primarily by inhibiting Poly(ADP-ribose) polymerase 1, an enzyme involved in DNA repair processes. By binding to PARP1, it prevents the repair of single-strand breaks in DNA, leading to an accumulation of double-strand breaks during cell division. This mechanism is particularly effective in cancer cells that already have compromised DNA repair pathways due to mutations in genes such as BRCA1 or BRCA2.

Data on Mechanism

Binding assays indicate that olaparib-bodipy FL has a binding affinity close to that of olaparib itself (approximately 12.2 nM compared to 5 nM for olaparib), suggesting that the addition of the bodipy fluorophore does not significantly alter its efficacy .

Physical and Chemical Properties Analysis

Olaparib-bodipy FL exhibits several notable physical and chemical properties:

  • Hydrophobicity: The compound has a calculated logP value indicating moderate hydrophobicity (logP ~ 4.0), which may influence its membrane permeability and distribution within biological systems.
  • Solubility: It has low water solubility (approximately 0.00171 mg/mL), which may affect its bioavailability.
  • Stability: In vitro stability studies show that olaparib-bodipy FL remains stable in human serum over extended periods, making it suitable for biological applications .
Applications

Olaparib-bodipy FL has promising applications in scientific research and clinical settings:

  1. Imaging Agent: Its fluorescent properties allow for real-time imaging of cancer cells expressing PARP1, facilitating early detection and monitoring of tumor progression.
  2. Therapeutic Monitoring: By visualizing drug distribution and action within tumors, researchers can assess treatment efficacy and optimize dosing regimens.
  3. Research Tool: It serves as a valuable tool in studying DNA repair mechanisms and understanding resistance to PARP inhibitors in various cancer types .
Chemical Characterization and Synthesis of Olaparib-BODIPY FL

Structural Design and Molecular Properties

Olaparib-BODIPY FL (PARPi-FL; CAS 1380359-84-1) is a fluorescent molecular hybrid engineered by conjugating the PARP inhibitor Olaparib (AZD2281) with a BODIPY FL fluorophore through a rational linker strategy. The structural design replaces Olaparib’s cyclopropane moiety with the BODIPY FL unit via an amide bond formation, resulting in a molecular formula of C34H32BF3N6O3 and a molecular weight of 640.46 g/mol [4] [6]. This modification preserves the pharmacophore responsible for PARP1 binding while introducing fluorescent properties suitable for real-time imaging. The BODIPY FL group (λabs = 502–507 nm; λem = 510–525 nm) enables green fluorescence detection with high quantum yield, critical for subcellular resolution [2] [6].

Key molecular properties include:

  • Lipophilicity: A calculated hydrophobicity index (CHI) of 72.21, corresponding to logPCHI = 2.9, indicating moderate lipophilicity [2] [5].
  • Protein Binding: 99.2% plasma protein binding, influencing its pharmacokinetic behavior [5].
  • Target Affinity: Retains high PARP1 binding affinity (Kd = 12.2 nM), comparable to unmodified Olaparib (Kd = 5 nM), confirming minimal disruption to the active site interaction [3] [7].

Table 1: Molecular Properties of Olaparib-BODIPY FL

PropertyValueMethod
Molecular FormulaC34H32BF3N6O3HRMS [1]
Molecular Weight640.46 g/molHPLC-ESI-MS [6]
λabsem502–507 nm / 510–525 nmSpectrophotometry [6]
logPCHI2.9CHI Analysis [2]
Plasma Protein Binding99.2%Equilibrium Dialysis [5]

Synthetic Pathways and Optimization Strategies

The synthesis of Olaparib-BODIPY FL involves a two-step convergent approach:

  • Precursor Preparation: Olaparib is modified to generate 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one, exposing a primary amine for conjugation. Simultaneously, BODIPY FL succinimidyl ester (Invitrogen) is activated for nucleophilic substitution [1] [3].
  • Conjugation Reaction: The key step employs a nucleophilic acyl substitution between the Olaparib derivative and BODIPY FL succinimidyl ester in dimethyl sulfoxide (DMSO) with triethylamine as a base catalyst. The reaction proceeds at room temperature for 2 hours, achieving a yield of 78% after semi-preparative HPLC purification [1] [6].

Optimization strategies focus on:

  • Solvent Selection: DMSO ensures solubility of both hydrophobic intermediates, suppressing side-product formation [1].
  • Purification Efficiency: Reverse-phase HPLC (Phenomenex Jupiter C18 column) with a gradient of 0.1% TFA in acetonitrile/water eliminates unreacted dyes and preserves conjugate integrity [3] [9].
  • Alternative Coupling Reagents: Recent studies propose 2-methyl-6-nitro benzoic anhydride (MNBA) as superior to dicyclohexylcarbodiimide (DCC) for amide bond formation, minimizing epimerization [9].
  • Scalability: Flow chemistry techniques adapted from BODIPY synthesis literature enable gram-scale production (>26 g/day) with >95% purity [10].

Analytical Validation (HPLC, NMR, Mass Spectrometry)

Rigorous analytical characterization ensures structural fidelity and purity:

  • NMR Spectroscopy: 1H NMR (400 MHz, DMSO-d6) confirms successful conjugation with signature peaks: δ 12.59 (s, 1H, phthalazinone), 8.30–8.25 (m, 1H, BODIPY), 4.52 (s, 2H, -CH2- linker), and 3.62–3.12 (m, 10H, piperazine). 19F NMR verifies the integrity of the fluorophenyl group (δ = −120.2) [1].
  • High-Resolution Mass Spectrometry (HRMS): ESI-MS exhibits [M+H]+ at m/z 895.3732 (calculated 895.3709 for [C49H47BF3N8O5]+), confirming molecular mass. MS/MS fragmentation reveals characteristic ions at m/z 875.5 (loss of F) and 894.5 [1].
  • HPLC Purity Assessment: Reverse-phase HPLC (Atlantis T3 column) shows ≥95% purity at 254 nm with a retention time of 14.2 min (gradient: 5–95% acetonitrile in 17 min). Batch-specific validation uses UV (290 nm) and fluorescence detection (λexem = 503/515 nm) [3] [4] [6].

Comparative Physicochemical Profiling (Lipophilicity, Molecular Weight, Stability)

Comparative analysis highlights the impact of BODIPY conjugation on Olaparib’s properties:

  • Lipophilicity: Olaparib-BODIPY FL (logPCHI = 2.9) is markedly more lipophilic than Olaparib (logP = 1.1), influencing membrane permeability and intracellular accumulation [2] [5].
  • Molecular Weight: The conjugate (640.46 g/mol) exceeds Olaparib (434.46 g/mol), aligning with small-molecule fluorescent probes but potentially affecting tumor penetration kinetics [3] [6].
  • Stability Profiles: - In Vitro Stability: Stable in mouse plasma (4°C, 24 h) but prone to aggregation in aqueous buffers. Co-solvents like PEG300 (30%) or DMAC (19.5%) prevent precipitation [3]. - Photostability: BODIPY FL demonstrates superior resistance to photobleaching vs. fluorescein, enabling prolonged imaging sessions [6] [7]. - Thermal Stability: Decomposition occurs >150°C; storage at −20°C in anhydrous DMSO is recommended [4] [6].

Table 2: Physicochemical Comparison of Olaparib vs. Olaparib-BODIPY FL

PropertyOlaparibOlaparib-BODIPY FLBiological Impact
Molecular Weight434.46 g/mol640.46 g/molAltered tumor permeability [1]
logP1.12.9 (logPCHI)Enhanced cellular uptake [2]
Plasma Protein Binding82%99.2%Reduced free fraction [5]
Emission PeakN/A510–525 nmEnables fluorescence imaging [6]
Solubility>10 mM (DMSO)10 mM (DMSO)Requires solubilizing agents [3]

Properties

CAS Number

1380359-84-1

Product Name

Olaparib-bodipy FL

IUPAC Name

4-[[3-[4-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoyl]piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C34H32BF3N6O3

Molecular Weight

640.5 g/mol

InChI

InChI=1S/C34H32BF3N6O3/c1-21-17-22(2)43-31(21)20-25-9-8-24(44(25)35(43,37)38)10-12-32(45)41-13-15-42(16-14-41)34(47)28-18-23(7-11-29(28)36)19-30-26-5-3-4-6-27(26)33(46)40-39-30/h3-9,11,17-18,20H,10,12-16,19H2,1-2H3,(H,40,46)

InChI Key

IGUTVNUEFKPBGK-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)C)C)(F)F

Solubility

Soluble in DMSO

Synonyms

PARPi-FL; PARPi FL; PARPiFL; Olaparib-bodipy FL; Olaparib bodipy FL;

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)C)C)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.